4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine
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Overview
Description
4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a chromenyl group and a piperazinyl group linked through a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Piperazinyl Intermediate: The piperazinyl group is often synthesized by reacting a suitable amine with a pyrimidine derivative.
Coupling Reaction: The final step involves coupling the chromenyl and piperazinyl intermediates through a methanone bridge, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazinyl group can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to substitute the fluorine atom in the pyrimidine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromenone derivatives, while reduction can produce chromanol derivatives.
Scientific Research Applications
4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxy-4-methylcoumarin share structural similarities with the chromenyl group.
Piperazine Derivatives: Compounds such as 1-(2-pyrimidinyl)piperazine have similar piperazinyl groups.
Uniqueness
What sets 4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine apart is the combination of the chromenyl and piperazinyl groups linked through a methanone bridge, along with the presence of a fluorine-substituted pyrimidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c1-13-17(20)18(22-12-21-13)23-6-8-24(9-7-23)19(25)15-10-14-4-2-3-5-16(14)26-11-15/h2-5,12,15H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYCEDSAHHYHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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